molecular formula C8H6ClFO2 B037438 6-Chloro-2-fluoro-3-methoxybenzaldehyde CAS No. 112641-64-2

6-Chloro-2-fluoro-3-methoxybenzaldehyde

Cat. No. B037438
M. Wt: 188.58 g/mol
InChI Key: OADUJQWBRPRPQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives close to 6-Chloro-2-fluoro-3-methoxybenzaldehyde involves various chemical strategies, including the reaction of fluoroanisole with hexamethylenetetramine in the presence of trifluoroacetic acid, which simplifies the synthetic method by avoiding the use of concentrated hydrochloric and sulfuric acid, thus reducing industrial production damage and cost (Wang Bao-jie, 2006). Another relevant synthesis approach involves oxidation of intermediates with chromium trioxide in acetic acid/acetic anhydride, showing the versatility in synthesizing halogen-substituted benzaldehydes (Zhou Yu, 2002).

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using X-ray analysis and spectroscopic techniques such as MS, IR, 1H NMR, 13C NMR, and UV-visible, which provide insights into the compound's conformation and electronic structure (H. Özay et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving halogen- and methoxy-substituted benzaldehydes are of significant interest due to their applications in various fields. Studies have shown that these compounds can undergo conformational isomerization and photochemical reactions when exposed to UV light, indicating their reactive nature and potential for further chemical modifications (G. Ogruc Ildiz et al., 2019).

Physical Properties Analysis

The physical properties of compounds similar to 6-Chloro-2-fluoro-3-methoxybenzaldehyde, such as melting points, solubility, and crystal structures, have been characterized to understand their behavior in different environments. These properties are crucial for determining the compound's suitability for various applications (S. Naveen et al., 2006).

Chemical Properties Analysis

Investigations into the chemical properties, including reactivity, stability, and interaction with other molecules, provide insights into how 6-Chloro-2-fluoro-3-methoxybenzaldehyde might be utilized in chemical syntheses or other applications. For instance, studies on the oxidation of substituted benzaldehydes offer a pathway to synthesize fluorinated phenols, showcasing the compound's versatility (P. Chakraborty & M. Kilbourn, 1991).

Scientific Research Applications

  • Antibacterial Properties : This compound is used in complexation reactions to obtain Zn(II) chelates. These chelates exhibit antibacterial properties against pathogenic strains like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Chohan, Scozzafava, & Supuran, 2003).

  • Intermediate in Herbicide Production : It serves as a key intermediate in the synthesis of certain herbicides (Zhou Yu, 2002).

  • Antioxidant Activity : The compound has demonstrated antioxidant activity. This was explored through the synthesis of chalcone derivatives from halogenated vanillin, which includes 6-Chloro-2-fluoro-3-methoxybenzaldehyde (Rijal, Haryadi, & Anwar, 2022).

  • Monitoring Aldol Reactions : A fluorogenic aldehyde with a 1,2,3-triazole moiety, which includes this compound, is useful for monitoring the progress of aldol reactions through an increase in fluorescence (Guo & Tanaka, 2009).

  • Medical Applications : Fluorine-containing medicinals, including those derived from this compound, are used in diverse areas like anti-cancer, anti-inflammatory, anti-parasitic, central nervous system agents, antibiotics, general anesthetics, and cardiac therapy (Naveen et al., 2006).

  • Synthetic Methodology Improvement : The study by Wang Bao-jie (2006) simplifies the synthetic method of a related compound, 3-fluoro-4-methoxybenzaldehyde, which is relevant for reducing damage to industrial production and allowing for the recycling of trifluoroacetic acid.

  • Wastewater Treatment : XDA-1 macroporous resin can effectively remove COD and recycle related compounds like 2-chloro-6-fluoro-benzoic acid from wastewater, which is crucial for pollution control and reuse of wastewater (L. Xiaohong & Ltd Hangzhou, 2009).

  • Biological Properties : Fluorinated analogs of certain compounds, including those similar to 6-Chloro-2-fluoro-3-methoxybenzaldehyde, have shown various biological properties, such as acting as beta- or alpha-adrenergic agonists (Kirk et al., 1979).

  • Anticancer Activity : Fluorinated analogues of combretastatin A-4, which include compounds structurally related to 6-Chloro-2-fluoro-3-methoxybenzaldehyde, have potent cell growth inhibitory properties in vitro (Lawrence et al., 2003).

  • Bioconversion : The white rot fungus Bjerkandera adusta has been studied for its ability to biochemically convert fluoro-4-methoxybenzaldehyde and related compounds, producing novel bioconversion products and confirming the production of both chlorinated and brominated methoxybenzaldehyde metabolites (Beck et al., 1997; Beck, Lauritsen, Patrick, & Cooks, 2000).

Safety And Hazards

6-Chloro-2-fluoro-3-methoxybenzaldehyde is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding inhalation, contact with skin or eyes, and it should be stored away from strong oxidizing agents, air, and reducing agents .

properties

IUPAC Name

6-chloro-2-fluoro-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADUJQWBRPRPQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393841
Record name 6-Chloro-2-fluoro-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-fluoro-3-methoxybenzaldehyde

CAS RN

112641-64-2
Record name 6-Chloro-2-fluoro-3-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112641-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-fluoro-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-chloro-2-fluoro-1-methoxy-benzene (Aldrich; 10.2 g, 63.5 mmol) in dry tetrahydrofuran (500 mL) was cooled to −78° C. under a nitrogen atmosphere. A solution of lithium diisopropylamide (1.8 M in tetrahydrofuran/heptane/ethylbenzene, 39.9 mL, 70.2 mmol) was added dropwise by syringe. The reaction mixture was warmed to −55° C. and held at this temperature for 1 h. The mixture was then cooled again to −78° C., and dry N,N-dimethylformamide (10.7 mL, 139 mmol) was added by syringe. The cooling bath was removed and the reaction was allowed to warm to −10° C. and quenched by the addition of ice flakes (˜200 mL) and a solution of saturated ammonium chloride (200 mL). Ethyl acetate (200 mL) was added, the layers were separated and the aqueous later was extracted with ethyl acetate (200 mL). The combined organic layers were washed with brine, dried over sodium sulfate, filtered, evaporated, and purified by silica gel chromatography, eluting with 0-30% ethyl acetate/hexanes to give 6-chloro-2-fluoro-3-methoxy-benzaldehyde (5.6 g, 47% yield) as an oil that solidified upon standing.
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
39.9 mL
Type
reactant
Reaction Step Two
Quantity
10.7 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JA Newby, DW Blaylock, PM Witt… - … Process Research & …, 2014 - ACS Publications
A flow reactor platform technology applicable to a broad range of low temperature chemistry is reported. The newly developed system captures the essence of running low temperature …
Number of citations: 55 pubs.acs.org

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